REACTION_CXSMILES
|
[NH2:1][CH:2]1[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3]1.[C:11](O)(=[O:13])C.C(OC=O)=O.O>O1CCCC1>[CH:11]([NH:1][CH:2]1[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3]1)=[O:13] |f:1.2|
|
Name
|
|
Quantity
|
19.95 g
|
Type
|
reactant
|
Smiles
|
NC1CC2=CC=CC=C2C1
|
Name
|
acetic acid formic acid anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.C(=O)OC=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture is reacted at room temperature
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off
|
Type
|
EXTRACTION
|
Details
|
the residue is extracted with ethyl acetate
|
Type
|
DISTILLATION
|
Details
|
After distilling off the solvent
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallized from ethyl acetate - n-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)NC1CC2=CC=CC=C2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.02 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |